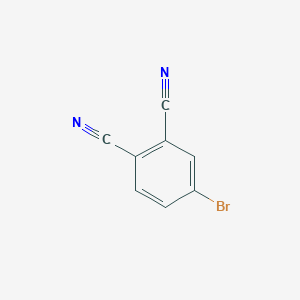

![molecular formula C10H7NS B1280512 Benzo[b]thiophen-2-acetonitril CAS No. 75444-80-3](/img/structure/B1280512.png)

Benzo[b]thiophen-2-acetonitril

Übersicht

Beschreibung

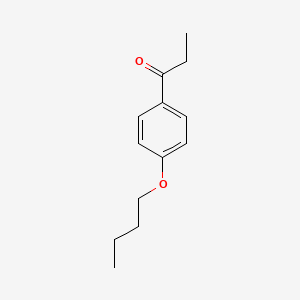

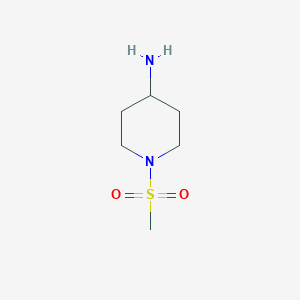

Benzo[b]thiophene-2-acetonitrile is a useful research compound. Its molecular formula is C10H7NS and its molecular weight is 173.24 g/mol. The purity is usually 95%.

The exact mass of the compound Benzo[b]thiophene-2-acetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzo[b]thiophene-2-acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[b]thiophene-2-acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Optoelektronische Bauelemente

Benzo[b]thiophen-Derivate spielen eine Schlüsselrolle bei der Entwicklung organischer optoelektronischer Bauelemente aufgrund ihrer hervorragenden photophysikalischen Eigenschaften. Sie dienen als π-Bausteine in Emittern, Photosensibilisatoren und Halbleitern . Die Derivate zeigen bathochrome Verschiebungen, die für die Absorptions- und Emissionsspektren dieser Bauelemente entscheidend sind und ihre Leistung in organischen Leuchtdioden (OLEDs) und anderen Anwendungen verbessern.

Medizinische Chemie

In der medizinischen Chemie haben Benzo[b]thiophen-Verbindungen ein breites Spektrum an Aktivitäten gezeigt. Sie sind integraler Bestandteil bei der Entwicklung von antimikrobiellen, krebshemmenden, antioxidativen, Anti-HIV- und entzündungshemmenden Medikamenten . Ihre Stabilität und strukturelle Vielseitigkeit machen sie für die Arzneimittelentwicklung und -synthese geeignet.

Korrosionsschutz

Thiophenderivate, einschließlich Benzo[b]thiophen-2-acetonitril, werden in der industriellen Chemie als Korrosionsschutzmittel eingesetzt. Ihre Fähigkeit, schützende Schichten auf Metallen zu bilden, macht sie wertvoll für den Erhalt von Infrastruktur und Maschinen .

Organische Halbleiter

Der Thiophenring ist ein Schlüsselbestandteil bei der Weiterentwicklung organischer Halbleiter. Diese Materialien sind essentiell für die Herstellung von organischen Feldeffekttransistoren (OFETs), die in flexibler Elektronik und Displays verwendet werden .

Photovoltaische Materialien

Benzo[b]thiophen-Derivate werden auch bei der Synthese von photovoltaischen Materialien eingesetzt. Ihre starke Absorption und guten Ladungstransporteigenschaften machen sie für den Einsatz in Solarzellen geeignet und tragen zur Effizienz der Umwandlung von Sonnenlicht in Elektrizität bei .

Anästhetika und Analgetika

Einige Benzo[b]thiophen-Derivate werden in der pharmazeutischen Industrie als Anästhetika und Analgetika eingesetzt. Ihre strukturellen Eigenschaften ermöglichen ihnen eine effektive Interaktion mit biologischen Zielstrukturen, wodurch Schmerzlinderung und Sedierung während medizinischer Eingriffe erzielt werden .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Benzo[b]thiophene-2-acetonitrile plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with the STING (stimulator of interferon genes) protein, which is an important immune-associated protein localized in the endoplasmic reticulum membrane . Upon activation by benzo[b]thiophene-2-acetonitrile, STING triggers the IRF and NF-κB pathways, leading to the production of type I interferons and proinflammatory cytokines . These interactions highlight the compound’s potential in modulating immune responses.

Cellular Effects

Benzo[b]thiophene-2-acetonitrile exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, benzo[b]thiophene-2-acetonitrile has been shown to induce apoptosis and cell cycle arrest at the G0/G1 phase . This effect is mediated through its interaction with specific signaling molecules and transcription factors, leading to changes in gene expression that promote cell death and inhibit proliferation.

Molecular Mechanism

The molecular mechanism of action of benzo[b]thiophene-2-acetonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of the VEGFR2 receptor, a key player in angiogenesis, thereby inhibiting its activity and preventing the formation of new blood vessels . Additionally, benzo[b]thiophene-2-acetonitrile activates the STING protein by forming hydrogen bonds and π-π stacking interactions with the CDN-binding domain, leading to downstream signaling events that enhance immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzo[b]thiophene-2-acetonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzo[b]thiophene-2-acetonitrile remains stable under physiological conditions, allowing for sustained activity over extended periods . Its degradation products may also have biological activity, which could contribute to its overall effects in vitro and in vivo.

Dosage Effects in Animal Models

The effects of benzo[b]thiophene-2-acetonitrile vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

Benzo[b]thiophene-2-acetonitrile is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may have distinct biological activities . These metabolic pathways influence the compound’s efficacy and safety, as well as its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of benzo[b]thiophene-2-acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms, allowing it to reach its target sites . Once inside the cells, benzo[b]thiophene-2-acetonitrile can accumulate in specific compartments, such as the endoplasmic reticulum, where it exerts its biological effects.

Subcellular Localization

Benzo[b]thiophene-2-acetonitrile exhibits distinct subcellular localization patterns that influence its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with the STING protein and other biomolecules . This localization is facilitated by targeting signals and post-translational modifications that direct benzo[b]thiophene-2-acetonitrile to specific compartments within the cell.

Eigenschaften

IUPAC Name |

2-(1-benzothiophen-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJJYCYYBXUZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505031 | |

| Record name | (1-Benzothiophen-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75444-80-3 | |

| Record name | (1-Benzothiophen-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-benzothiophen-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing Benzo[b]thiophene-2-acetonitrile via this specific method?

A1: The research highlights the use of Beckmann fission of fused cyclobutanones as a new synthetic pathway for obtaining Benzo[b]thiophene-2-acetonitrile. [, ] This method is particularly interesting as it offers a way to introduce a two-carbon unit (acetonitrile group) onto the Benzo[b]thiophene scaffold. This could potentially open doors for creating novel derivatives with modified properties and potential applications in various fields.

Q2: The research mentions the synthesis being applicable to other heterocycles. Could you elaborate on this and its potential implications?

A2: The research indicates that this synthetic approach using Beckmann fission is not limited to Benzo[b]thiophene. It has also been successfully applied to synthesize Indole-2-acetonitriles using similar starting materials. [] This broader applicability suggests that this method could be a valuable tool for introducing the acetonitrile group into various other heterocyclic systems. This could be particularly useful for exploring structure-activity relationships and developing new compounds with desired biological or material properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

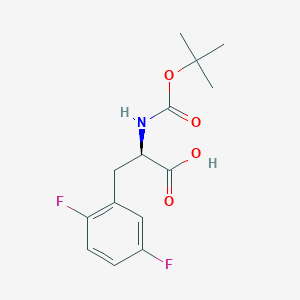

![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)